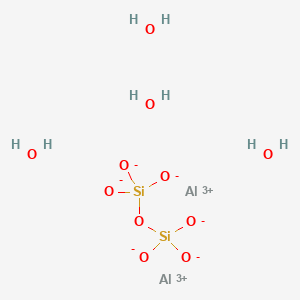

Aluminum(III) disilicate tetrahydrate

Description

Properties

CAS No. |

12244-16-5 |

|---|---|

Molecular Formula |

Al2H8O11Si2 |

Molecular Weight |

294.19 g/mol |

IUPAC Name |

dialuminum;trioxido(trioxidosilyloxy)silane;tetrahydrate |

InChI |

InChI=1S/2Al.O7Si2.4H2O/c;;1-8(2,3)7-9(4,5)6;;;;/h;;;4*1H2/q2*+3;-6;;;; |

InChI Key |

BUDYOGWZLNNTTF-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate tetrahydrate can be synthesized through various methods. One common approach involves the reaction of aluminum sulfate with sodium silicate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting product is then filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale precipitation processes. This involves mixing aluminum salts with silicate solutions under controlled conditions to achieve the desired product. The precipitate is then separated, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Aluminum(III) disilicate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can react with oxidizing agents to form aluminum oxide and silicon dioxide.

Reduction: Under certain conditions, it can be reduced to form elemental aluminum and silicon.

Substitution: The compound can undergo substitution reactions with other metal ions, leading to the formation of different metal disilicates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used. These reactions often require high temperatures and specific catalysts.

Substitution: Metal salts such as sodium or potassium salts are commonly used in substitution reactions. These reactions are usually carried out in aqueous solutions at room temperature.

Major Products Formed:

Oxidation: Aluminum oxide and silicon dioxide.

Reduction: Elemental aluminum and silicon.

Substitution: Different metal disilicates, depending on the metal ion used.

Scientific Research Applications

Industrial Applications

In the paint industry, aluminum(III) disilicate tetrahydrate serves as a filler that improves the texture and durability of paints. It contributes to anti-settling properties and enhances the opacity of coatings.

- Key Benefits:

- Acts as a thickening agent.

- Improves adhesion to surfaces.

- Provides UV resistance.

2.3. Pharmaceuticals

The compound is utilized in the pharmaceutical sector as an excipient in drug formulations. Its role includes acting as a binder and stabilizer, particularly in solid dosage forms.

- Applications:

- Used in antacid formulations to neutralize stomach acid.

- Functions as a carrier for active pharmaceutical ingredients.

3.1. Water Treatment

This compound is employed in water treatment processes as a coagulant. It aids in the removal of suspended particles from water by promoting flocculation.

- Mechanism:

- The compound interacts with impurities, forming larger aggregates that can be easily removed from water systems.

3.2. Soil Remediation

In agriculture, this compound is used to improve soil quality by enhancing nutrient retention and moisture absorption. Its application helps in soil remediation efforts by binding heavy metals and other contaminants.

4.1. Case Study: Ceramic Tile Production

A study conducted at a ceramic manufacturing facility demonstrated that incorporating this compound into tile formulations increased the flexural strength by 15% compared to traditional formulations without it. The enhanced thermal stability also reduced defects during firing processes.

4.2. Case Study: Water Treatment Efficiency

In a municipal water treatment plant, the use of this compound resulted in a 30% reduction in turbidity levels within treated water samples. The study highlighted its effectiveness as a coagulant compared to conventional aluminum salts.

Mechanism of Action

The mechanism of action of aluminum(III) disilicate tetrahydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound provides active sites for the adsorption and reaction of reactants, leading to the formation of desired products. In biological and medical applications, the compound interacts with cellular components and promotes specific biochemical reactions, such as neutralizing acids or promoting tissue regeneration.

Comparison with Similar Compounds

Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

- Molecular Weight : 375.13 g/mol (excluding hydrate mass per EPA guidelines ).

- Structure : Nine water molecules coordinate with Al³⁺ in a crystalline lattice.

- Applications : Precursor in sol-gel synthesis (e.g., phosphors, catalysts) and ceramic processing .

- Key Differences: Unlike aluminosilicates, aluminum nitrate is highly water-soluble and thermally decomposes to Al₂O₃ at ~150°C, limiting its high-temperature utility .

Aluminum Sulfate Hexadecahydrate (Al₂(SO₄)₃·16H₂O)

- Molecular Weight : 630.39 g/mol (excluding hydrate mass ).

- Structure : Sixteen water molecules form a hydrated network around sulfate and Al³⁺ ions.

- Applications : Water purification (flocculant), paper sizing, and dye fixation .

- Key Differences: Sulfate groups enhance solubility in water (~38 g/100 mL at 20°C), whereas aluminosilicates exhibit negligible solubility. The sulfate analog lacks the silicate framework’s porosity .

Aluminum Hydroxide Hydrate (Al(OH)₃·xH₂O)

- Formula Variants : Includes gibbsite (Al(OH)₃) and boehmite (AlO(OH)), often with variable hydration .

- Applications : Flame retardant, antacid, and precursor to Al₂O₃ ceramics .

- Key Differences: Hydroxide layers dominate its structure, contrasting with the covalent Si-O-Al networks in disilicates. It decomposes endothermically at ~300°C, releasing water, whereas aluminosilicates retain stability up to ~800°C .

Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O)

- Molecular Weight : 207.98 g/mol .

- Applications : Catalyst in organic synthesis (e.g., Friedel-Crafts reactions), corrosion inhibitor, and electroplating additive .

- Key Differences: Transition metal fluorides like CrF₃·4H₂O exhibit stronger Lewis acidity compared to aluminosilicates, making them more reactive in catalytic processes. However, they lack the structural diversity of silicate frameworks .

Research Findings and Data Tables

Table 1: Comparative Properties of Aluminum-Containing Hydrated Compounds

| Compound | Formula | Molecular Weight (g/mol)* | Hydration | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Aluminum(III) disilicate tetrahydrate | Al₂Si₂O₇·4H₂O (inferred) | ~322 (anhydrous) | 4 H₂O | Catalysis, ceramics, ion exchange | ~800 |

| Aluminum nitrate nonahydrate | Al(NO₃)₃·9H₂O | 375.13 | 9 H₂O | Sol-gel precursors, phosphors | Decomposes at ~150 |

| Aluminum sulfate hexadecahydrate | Al₂(SO₄)₃·16H₂O | 630.39 | 16 H₂O | Water treatment, paper sizing | Decomposes at ~770 |

| Aluminum hydroxide hydrate | Al(OH)₃·xH₂O | 78.00 (anhydrous) | Variable | Flame retardants, pharmaceuticals | Decomposes at ~300 |

| Chromium(III) fluoride tetrahydrate | CrF₃·4H₂O | 207.98 | 4 H₂O | Catalysis, electroplating | Stable up to 1000 |

*Molecular weights exclude hydrate mass for consistency with EPA reporting standards .

Discussion

- Hydration Effects : Higher hydration (e.g., Al₂(SO₄)₃·16H₂O) increases solubility but reduces thermal stability. Aluminum disilicate’s moderate hydration (4 H₂O) balances structural stability with ion-exchange capacity .

- Industrial Relevance : Aluminum disilicates are preferred in high-temperature applications (e.g., refractory materials), whereas nitrates and sulfates are used in low-temperature processes .

- Catalytic Activity: Chromium(III) fluoride’s strong Lewis acidity outperforms aluminosilicates in organic synthesis, but the latter’s porosity supports heterogeneous catalysis .

Biological Activity

Aluminum(III) disilicate tetrahydrate (Al_2Si_2O_7·4H_2O) is a compound of interest due to its potential applications in various fields, including material science and medicine. This article explores its biological activity, focusing on its interactions with biological systems, toxicity, and potential therapeutic uses.

This compound is a hydrated form of aluminum silicate. Its structure consists of aluminum and silicon oxides, which contribute to its stability and reactivity in biological environments. The tetrahydrate form indicates the presence of four water molecules associated with each formula unit, influencing its solubility and interaction with biological tissues.

Toxicity and Bioavailability

Research indicates that aluminum compounds can exhibit varying levels of toxicity depending on their chemical form and route of exposure. This compound's bioavailability is influenced by factors such as pH levels and the presence of chelating agents like citrate, which can enhance absorption. Studies have shown that oral bioavailability from aluminum hydroxide is approximately 0.1% to 0.4%, with higher rates observed in acidic conditions or when combined with certain organic acids .

Neurotoxicity Concerns

Aluminum exposure has been linked to neurotoxic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies suggest that aluminum can promote the aggregation of beta-amyloid peptides, a hallmark of AD pathology . However, the direct correlation between aluminum exposure and AD remains contentious, with some studies indicating no significant association .

Effects on Cellular Mechanisms

This compound may influence cellular mechanisms such as oxidative stress and inflammation. In laboratory settings, exposure to aluminum compounds has been shown to increase reactive oxygen species (ROS) production, leading to cellular damage and apoptosis in various cell types . Furthermore, aluminum's interaction with cellular membranes can disrupt ion homeostasis, affecting neuronal function and viability.

Case Study: Aluminum Hydroxide and Learning Ability

A notable study examined the effects of aluminum hydroxide (a related compound) on learning abilities in rats. The study found that rats administered aluminum hydroxide exhibited impaired learning capabilities compared to control groups. The results indicated increased aluminum levels in brain tissues, correlating with behavioral deficits . While this study does not directly involve aluminum disilicate tetrahydrate, it highlights the potential neurotoxic effects associated with aluminum compounds.

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of aluminum compounds:

Q & A

Q. What experimental methods are recommended for synthesizing high-purity Aluminum(III) disilicate tetrahydrate?

A sol-gel or co-precipitation approach is typically employed, using precursors like aluminum nitrate nonahydrate and tetraethyl orthosilicate. Ensure stoichiometric control by adjusting pH (e.g., using KOH) and maintaining temperatures below 80°C to prevent premature dehydration. Characterization via XRD and FT-IR should confirm phase purity .

Q. How should researchers handle and store this compound to prevent hydration/dehydration artifacts?

Store the compound in a desiccator with silica gel or under inert gas (e.g., N₂). For hygroscopic precursors, use anhydrous solvents and glovebox techniques during synthesis. Monitor mass changes via thermogravimetric analysis (TGA) to detect unintended hydration .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Q. How can purity be assessed in this compound samples?

Use ICP-MS for elemental analysis (Al, Si, O). Titration with EDTA or ion chromatography quantifies residual nitrate from precursors. Phase purity is confirmed by the absence of secondary peaks in XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

Discrepancies in unit cell parameters (e.g., d-spacings) may arise from hydration variability or impurities. Perform Rietveld refinement on XRD data, cross-referencing with neutron diffraction for hydrogen positions. Pair with TEM to resolve stacking faults or amorphous regions .

Q. What advanced methodologies are suitable for probing the thermal stability and dehydration kinetics of this compound?

Q. How can computational modeling enhance understanding of this compound’s properties?

DFT simulations can predict bond strengths (Al-O, Si-O) and hydration energies. Molecular dynamics models assess water mobility within the lattice. Validate predictions against experimental XRD and IR data .

Q. What strategies optimize catalytic performance in this compound-based systems?

- Surface Modification : Introduce dopants (e.g., Fe³⁺, Ce³⁺) via co-precipitation to enhance redox activity.

- Porosity Control : Use templating agents (e.g., TEA) to create mesoporous structures.

- Activity Testing : Evaluate catalytic efficiency in reactions like toluene oxidation using GC-MS and in-situ DRIFTS .

Q. How should researchers address environmental risks associated with this compound synthesis?

Quantify nitrate waste from precursors using ion chromatography. Substitute hazardous reagents (e.g., AlCl₃) with greener alternatives (e.g., aluminum isopropoxide). Follow EPA guidelines for nitrate compound disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.